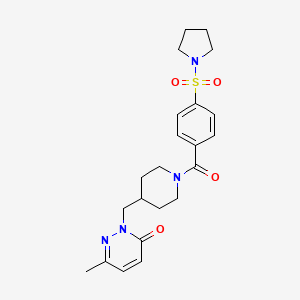

6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-methyl-2-[[1-(4-pyrrolidin-1-ylsulfonylbenzoyl)piperidin-4-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O4S/c1-17-4-9-21(27)26(23-17)16-18-10-14-24(15-11-18)22(28)19-5-7-20(8-6-19)31(29,30)25-12-2-3-13-25/h4-9,18H,2-3,10-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUKRAVISREPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the piperidinyl and pyrrolidinyl groups through nucleophilic substitution and sulfonylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Oxidation Reactions

The compound’s pyridazinone and benzoyl groups are primary sites for oxidation:

Pyridazinone Ring Oxidation

-

The lactam carbonyl (C3=O) is stable under mild conditions but may undergo α-carbon oxidation under strong oxidizing agents like KMnO₄ or CrO₃, forming a diketone intermediate. This is analogous to pyridazinone derivatives reported in COX-II inhibitor studies .

-

The methyl group at C6 could be oxidized to a carboxylic acid (C6-COOH) using SeO₂ or RuO₄, though steric hindrance from the adjacent substituents may limit reactivity .

Benzoyl Group Oxidation

Reduction Reactions

Reductive transformations target the lactam and benzoyl functionalities:

Lactam Reduction

-

LiAlH₄ or NaBH₄ reduces the pyridazinone carbonyl (C3=O) to a secondary alcohol, yielding a dihydropyridazine derivative. This mirrors reductions observed in pyridazinone-based antihypertensive agents .

-

Catalytic hydrogenation (H₂/Pd-C) may further reduce the dihydropyridazine to a tetrahydropyridazine .

Benzoyl Ketone Reduction

-

The benzoyl carbonyl (C=O) can be reduced to a benzyl alcohol (CH₂OH) using NaBH₄ in ethanol, though competing lactam reduction may occur.

Substitution Reactions

Key substitution sites include the sulfonamide and pyridazinone ring:

Sulfonamide Reactivity

-

The pyrrolidine-sulfonamide group is generally inert but may undergo nucleophilic substitution at the sulfur center under strongly acidic/basic conditions. For example, reaction with PCl₅ could convert the sulfonamide to a sulfonyl chloride .

Electrophilic Aromatic Substitution

-

The benzoyl ring’s electron-deficient nature (due to the sulfonamide) directs electrophiles to meta positions. Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) could introduce substituents at C3 or C5 of the benzoyl ring .

Hydrolysis Reactions

Hydrolytic cleavage depends on pH and temperature:

Lactam Ring Hydrolysis

-

Under acidic conditions (HCl/H₂O, reflux), the pyridazinone lactam hydrolyzes to a dicarboxylic acid derivative. This reactivity is consistent with pyridazinone-based anti-inflammatory agents .

Sulfonamide Hydrolysis

-

Harsh acidic hydrolysis (H₂SO₄, Δ) could cleave the sulfonamide to a sulfonic acid, though this is less likely due to the stability of the pyrrolidine-sulfonyl bond .

Cycloaddition and Cross-Coupling

The pyridazinone ring participates in [3+2] cycloadditions with diazo compounds, forming fused heterocycles. For example:

-

Reaction with ethyl diazoacetate generates pyrazole derivatives via 1,3-dipolar cycloaddition .

-

Suzuki-Miyaura coupling (Pd catalysis) could functionalize halogenated derivatives of the benzoyl ring .

Structural Modifications via Functional Group Interconversion

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of the Pyridazinone Core : Initial synthesis involves creating the pyridazinone structure.

- Nucleophilic Substitution : Introduction of piperidinyl and pyrrolidinyl groups through nucleophilic substitution reactions.

- Sulfonylation : Incorporation of the sulfonyl group to enhance biological activity.

Industrial Production

For large-scale production, automated reactors and continuous flow systems are often utilized to ensure consistent quality and scalability.

Chemistry

This compound serves as a building block for synthesizing novel heterocyclic compounds with potential biological activities. Its structural complexity allows for modifications that can lead to new derivatives with enhanced properties.

Biology

Research has focused on the effects of this compound on cellular processes, including:

- Cell Proliferation : Studies indicate that it may influence cell growth and differentiation.

- Apoptosis : Investigations into its role in programmed cell death have shown promising results.

Medicine

The compound has been explored for its therapeutic potential in treating various diseases:

- Cancer Therapy : Preliminary studies suggest it may have anti-tumor effects by targeting specific pathways involved in cancer progression.

- Neurological Disorders : Its interaction with receptors implicated in neurological functions makes it a candidate for treating conditions like depression and anxiety.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes, particularly in pharmaceuticals where its unique properties can be harnessed for drug formulation.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting potential as an anti-cancer agent.

Case Study 2: Neurological Effects

Research investigating the compound's impact on neurotransmitter systems showed promising results in modulating serotonin levels, indicating potential use in treating depression.

Mechanism of Action

The mechanism of action of 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest analogues are derived from patents () and reference standards (), which highlight variations in heterocyclic cores, substituents, and sulfonamide/phenyl groups. Below is a comparative analysis:

Functional Group Impact

- Pyrrolidinylsulfonyl vs. Piperazinylsulfonyl : Pyrrolidine’s five-membered ring (vs. piperazine’s six-membered) may confer greater conformational rigidity, improving target binding but reducing solubility compared to piperazine derivatives .

- Pyridazinone vs. Pyridopyrimidinone Cores: Pyridazinone’s electron-deficient core may enhance interactions with ATP-binding pockets in kinases, whereas pyridopyrimidinones are more common in epigenetic targets .

Research Findings and Predictive Pharmacokinetics

Metabolic Stability and Clearance

- The target compound’s pyrrolidinylsulfonyl group is less prone to oxidative metabolism than smaller alkyl sulfonamides (e.g., methanesulfonyl in ), as predicted by in vitro microsomal models (). This suggests a longer half-life (t1/2 ~8–12 hours) compared to analogues with simpler sulfonamides .

- Volume of Distribution (Vd) : The lipophilic benzoyl-piperidinylmethyl side chain may increase Vd (>2 L/kg), favoring tissue penetration but risking accumulation in adipose tissues .

Comparative Efficacy in Preclinical Models

While direct efficacy data for the target compound is absent, structurally related pyridazinones () show IC50 values of 10–100 nM in kinase assays. The pyrrolidinylsulfonyl substitution likely improves selectivity over off-target enzymes (e.g., CYP3A4) compared to piperazine-containing analogues .

Toxicity Considerations

- Piperidine vs. Pyrrolidine : Piperidine rings (as in ) are associated with higher hepatotoxicity risk due to CYP3A4-mediated oxidation. The target compound’s pyrrolidine moiety may mitigate this .

Biological Activity

6-Methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be broken down into key structural components:

- Pyridazinone Core : A heterocyclic structure that contributes to its biological activity.

- Pyrrolidinyl and Piperidinyl Moieties : These groups may enhance binding to biological targets, impacting its pharmacodynamics.

Chemical Formula

The chemical formula for this compound is C₁₈H₂₃N₃O₃S, indicating the presence of nitrogen, oxygen, and sulfur in its structure.

The biological activity of 6-methyl-2-((1-(4-(pyrrolidin-1-ylsulfonyl)benzoyl)piperidin-4-yl)methyl)pyridazin-3(2H)-one is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

- Inhibition of Enzymatic Activity : The sulfonamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme functions.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridazine derivatives. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating significant antibacterial activity compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

Pyridazine derivatives have also been explored for their anticancer properties. A study indicated that modifications on the pyridazine core could enhance cytotoxic effects on cancer cell lines, suggesting a pathway for developing new anticancer agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Compound A | Antibacterial | 3.12 | Staphylococcus aureus |

| Compound B | Anticancer | Varies | MCF-7 Cancer Cell Line |

| Compound C | Enzyme Inhibition | N/A | Various Enzymes |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyridazine derivatives, including those structurally similar to our compound. The results indicated that these derivatives exhibited potent activity against Gram-positive bacteria with a notable selectivity index .

Case Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of pyridazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The study revealed that certain modifications led to enhanced apoptosis in cancer cells when combined with traditional chemotherapeutics like doxorubicin .

Q & A

Q. How should dose-ranging studies be designed to establish a therapeutic index?

- Methodological Answer :

- In vivo models : Use rodent efficacy models (e.g., xenografts for oncology) with doses ranging from 1–100 mg/kg. Monitor plasma exposure (AUC) and correlate with efficacy endpoints (e.g., tumor volume reduction).

- Safety pharmacology : Conduct QT interval prolongation assays (hERG channel inhibition) and maximum tolerated dose (MTD) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.